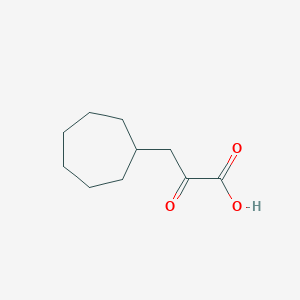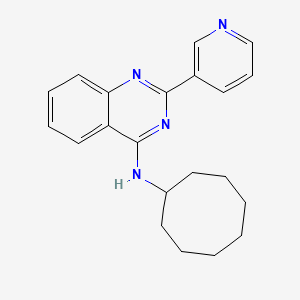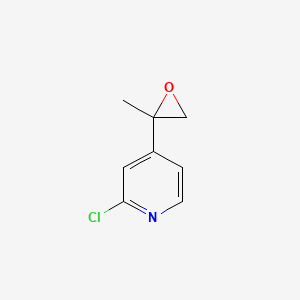
2-Chloro-4-(2-methyloxiran-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2-methyloxiran-2-yl)pyridine is a chemical compound with the molecular formula C8H8ClNO It is characterized by the presence of a chloro group at the 2-position and a methyloxirane group at the 4-position of a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-methyloxiran-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with an epoxide, such as 2-methyloxirane, under specific reaction conditions. The reaction typically requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(2-methyloxiran-2-yl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Epoxide Ring Opening: The methyloxirane group can undergo ring-opening reactions with nucleophiles, such as water, alcohols, or amines, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide, potassium carbonate), nucleophiles (e.g., amines, thiols), and solvents (e.g., ethanol, methanol). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and reaction times .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while epoxide ring-opening reactions can produce different alcohol or amine derivatives .
Aplicaciones Científicas De Investigación
2-Chloro-4-(2-methyloxiran-2-yl)pyridine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(2-methyloxiran-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The chloro group and methyloxirane group can participate in various chemical reactions, leading to the formation of different products that may exert biological effects. The exact molecular targets and pathways involved depend on the specific derivatives and their interactions with biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(hydroxymethyl)pyridine: This compound has a hydroxymethyl group instead of a methyloxirane group at the 4-position.
2-Chloro-6-(2-methyloxiran-2-yl)pyridine: This compound has the methyloxirane group at the 6-position instead of the 4-position.
Uniqueness
The presence of both a chloro group and a methyloxirane group allows for a wide range of chemical reactions and the formation of diverse products, making it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C8H8ClNO |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
2-chloro-4-(2-methyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H8ClNO/c1-8(5-11-8)6-2-3-10-7(9)4-6/h2-4H,5H2,1H3 |
Clave InChI |
DLQJKCGMZRKMOP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)C2=CC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


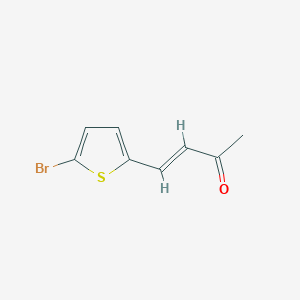
![{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
![2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde](/img/structure/B13583370.png)
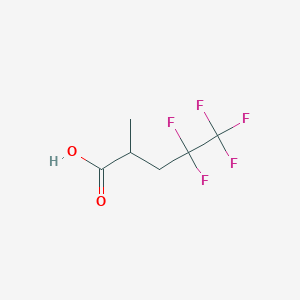
![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13583379.png)
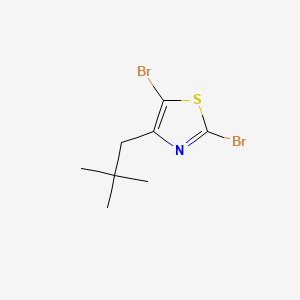

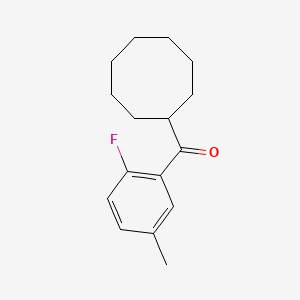

![prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13583414.png)
![2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13583419.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-pyrazol-3-amine](/img/structure/B13583421.png)
